molecular formula C18H16N4O2 B2536464 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide CAS No. 1203262-33-2

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide

Katalognummer: B2536464
CAS-Nummer: 1203262-33-2
Molekulargewicht: 320.352
InChI-Schlüssel: KCXRZWZJJMNOMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide is a synthetic small molecule based on a pyridazinone core structure, offered as a high-purity reagent for research purposes. The pyridazinone scaffold is recognized in medicinal chemistry as a privileged structure for developing biologically active compounds . This compound is part of a class of molecules being investigated for its potential to interact with key biological targets. While the specific activity profile of this exact molecule is under investigation, structurally related pyridazinone derivatives have been identified as promising hits for acetylcholinesterase (AChE) inhibition in virtual screening studies, suggesting potential relevance for neuroscience research, particularly in the context of cognitive function . Furthermore, pyridazinone and related derivatives have demonstrated significant anti-inflammatory properties in scientific screens, showing an ability to inhibit LPS-induced NF-κB transcriptional activity and IL-6 production in monocytic cells, which points to its potential value for immunology and inflammation research . Its mechanism of action may be multifaceted, with some analogs acting as agonists for G-protein coupled receptors like the N-formyl peptide receptor (FPR), which modulates leukocyte activity, while others exhibit activity through FPR-independent pathways . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13(18(24)20-15-9-11-19-12-10-15)22-17(23)8-7-16(21-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXRZWZJJMNOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide is a synthetic organic compound belonging to the pyridazinone derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide includes:

  • Pyridazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.
  • Phenyl Group : Attached to the pyridazine ring, enhancing lipophilicity and biological interactions.
  • Pyridine Moiety : Contributes to the compound's ability to interact with various biological targets.

The molecular formula is C15H14N4OC_{15}H_{14}N_4O, with a molecular weight of approximately 270.30 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Cyclooxygenases (COX) :
    • Similar compounds have shown significant inhibition of COX enzymes, which are crucial in the inflammatory response. For instance, studies on related pyridazinone derivatives demonstrated COX-1 inhibition by up to 61% at concentrations of 10 µM .
  • Modulation of Inflammatory Pathways :
    • The compound may act on pathways involving nuclear factor κB (NF-κB), a critical regulator of inflammation. Inhibition of LPS-induced NF-κB activity has been observed in related pyridazinone derivatives .
  • Receptor Interaction :
    • The compound may function as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways related to pain and inflammation.

Biological Activity Studies

Numerous studies have investigated the biological activities of pyridazinone derivatives, including 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Analgesic Activity Demonstrated significant pain relief in animal models without causing gastric lesions .
Anti-inflammatory Effects Inhibited LPS-induced IL-6 production in monocytic cells, confirming anti-inflammatory properties .
Enzyme Inhibition Showed potential as a COX inhibitor, similar to other pyridazinone derivatives .

Case Studies

Several case studies have highlighted the efficacy of pyridazinone derivatives in clinical settings:

  • Pain Management :
    • A study evaluated a series of pyridazinone compounds for their analgesic properties using the p-benzoquinone-induced writhing test in mice. Results indicated that these compounds significantly reduced pain responses compared to controls .
  • Inflammation Control :
    • Another investigation focused on the anti-inflammatory effects of these compounds in carrageenan-induced paw edema models. The results showed that the tested compounds reduced inflammation effectively without adverse effects on gastric mucosa .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyridazinone derivatives. Variations in substituents can significantly alter pharmacological profiles:

Table 2: Structure–Activity Relationship Insights

Compound NameStructural FeaturesBiological Activity
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamideBenzamide moiety instead of propanamideEnhanced anti-inflammatory effects
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridinePyridine ring variationDifferent binding affinities and reactivity

Vergleich Mit ähnlichen Verbindungen

Spectroscopic Data

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretches (~1660–1680 cm⁻¹) align with analogs like 6e (1664 cm⁻¹) and 6f (1681 cm⁻¹), confirming the presence of amide and pyridazinone functionalities .
  • NMR : The pyridin-4-yl group in the target compound would exhibit aromatic protons at δ ~8.5 ppm, similar to 3n (δ 8.3–8.6 ppm for pyridin-4-yl) .

Pharmacological Implications

  • AChE Inhibition: The target compound shares a pyridazinone-propanamide scaffold with ZINC00220177, a known AChE inhibitor. Substituting phenethyl with pyridin-4-yl may enhance blood-brain barrier penetration due to reduced hydrophobicity .
  • Anti-Inflammatory Activity : Compound 84 () demonstrates that bromophenyl and methoxybenzyl substituents enhance anti-inflammatory effects, whereas the target compound’s phenyl-pyridin-4-yl system remains untested .
  • Antiparasitic Potential: Analogs like 3n inhibit Trypanosoma cruzi CYP51, a target for Chagas disease. The target compound lacks the indole moiety critical for CYP51 binding, suggesting divergent applications .

Q & A

Q. Basic

  • IR spectroscopy : Detects carbonyl vibrations (C=O at 1623–1681 cm⁻¹) and amide N-H stretches (3300–3500 cm⁻¹) .
  • NMR : ¹³C-NMR confirms pyridazinone carbons (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at 527.2777) .

How should researchers address discrepancies in NMR data during structural elucidation?

Advanced
Contradictions (e.g., unexpected splitting or shifts) require:

  • Dynamic NMR studies : To assess conformational exchange in solutions .
  • X-ray crystallography : Resolves ambiguities by confirming bond lengths/angles (e.g., pyridazinone C=O at 1.23 Å) .
  • DFT calculations : Predicts chemical shifts using B3LYP/6-31G(d) basis sets, cross-referenced with experimental data .

What in vitro assays are recommended for preliminary pharmacological evaluation?

Q. Basic

  • Enzyme inhibition : Test against cyclooxygenase (COX-2) or phosphodiesterase (PDE4) using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) to guide formulation .

How can molecular docking and MD simulations enhance mechanistic understanding?

Q. Advanced

  • Target identification : Dock into CYP51 or TNF-α active sites using AutoDock Vina (ΔG < −8 kcal/mol suggests strong binding) .
  • Dynamic behavior : Run 100-ns MD simulations (AMBER force field) to assess stability of ligand-receptor complexes .
  • Free energy calculations : MM-PBSA quantifies binding affinities, prioritizing analogs for synthesis .

How does structural modification of the pyridazinone core influence bioactivity?

Advanced
SAR studies reveal:

  • Phenyl substitution : 3-Phenyl groups enhance COX-2 inhibition (IC₅₀ = 1.2 µM vs. 4.5 µM for unsubstituted analogs) .
  • Pyridine vs. pyrazolyl : N-(pyridin-4-yl) improves solubility (LogP = 2.1 vs. 3.8 for N-benzyl derivatives) .
  • Hybrid analogs : Antipyrine-pyridazinone hybrids show dual anti-inflammatory/analgesic effects (ED₅₀ = 25 mg/kg in murine models) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.